NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
NS-398 is classified as a non-steroidal anti-inflammatory drug (NSAID). It is widely employed in scientific research to investigate the role of COX-2 in various biological processes, including inflammation, tumorigenesis, and cell signaling. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
NS-398 was first reported in the literature as a selective COX-2 inhibitor in the late 1990s. It is derived from a series of compounds designed to selectively inhibit COX-2 while sparing COX-1, which is responsible for maintaining gastric mucosa integrity. Its chemical structure allows it to bind preferentially to the COX-2 enzyme, leading to its classification as a selective COX-2 inhibitor.
The synthesis of NS-398 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity. For example, reactions are often conducted under controlled temperatures and monitored via thin-layer chromatography.
The molecular structure of NS-398 features a methanesulfonamide group and a nitrophenyl ring. The binding conformation of NS-398 within the COX-2 enzyme has been elucidated through X-ray crystallography, revealing that:
The structural analysis indicates that NS-398 adopts a unique conformation compared to other COX-2 inhibitors, contributing to its selectivity .
NS-398 primarily acts by inhibiting the enzymatic activity of COX-2, thereby reducing the synthesis of prostaglandins from arachidonic acid. The chemical reaction can be summarized as follows:
By binding to the active site of COX-2, NS-398 prevents this conversion, leading to decreased levels of inflammatory mediators. The inhibitor has also been shown to affect various cellular processes such as apoptosis and autophagy in cancer cells .
The mechanism by which NS-398 exerts its effects involves several pathways:
NS-398 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications and influence its bioavailability.
NS-398 has been investigated for various scientific applications:
NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide) emerged in the early 1990s as a pivotal tool for studying cyclooxygenase (COX) isoform functions. Its identification stemmed from efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs) that minimized gastrointestinal toxicity associated with COX-1 inhibition. Initial pharmacological characterization revealed its potent inhibition of prostaglandin E₂ (PGE₂) synthesis in inflammatory cells (IC₅₀ = 3.8 μM for COX-2), with >260-fold selectivity over COX-1 (IC₅₀ > 100 μM) in sheep placental enzyme assays [2] [5]. This selectivity distinguished it from nonselective NSAIDs like ibuprofen.
Structural Basis of Selectivity: X-ray crystallography of murine COX-2 bound to NS-398 (3.0 Å resolution) demonstrated a unique binding mode. Unlike diarylheterocyclic inhibitors (e.g., celecoxib) that occupy the COX-2 side pocket (Val⁴³⁴/Arg⁵¹³/Val⁵²³), NS-398 anchors near the channel opening. Its methanesulfonamide group forms ionic interactions with Arg¹²⁰, mimicking carboxylic acid-containing nonselective NSAIDs (e.g., flurbiprofen) [1] [3]. This binding validated mutagenesis studies showing abolished time-dependent inhibition in R120E and V523I COX-2 mutants [3].
Early Functional Studies: Preclinical models established NS-398’s anti-inflammatory efficacy. In carrageenan-induced pleurisy, intraperitoneal administration (10 mg/kg) reduced PGE₂ levels and inflammation [2]. Crucially, oral NS-398 (0.03–10 mg/kg) did not suppress gastric PGE₂ synthesis, confirming its COX-2-sparing design [2] [4].
Table 1: Key Physicochemical and Pharmacodynamic Properties of NS-398
Property | Value | Source/Assay |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₅S | [4] [5] |
Molecular Weight | 314.36 g/mol | [4] |
COX-2 IC₅₀ | 0.15 μM (sheep placenta) | [2] [5] |
COX-1 IC₅₀ | 220 μM (sheep placenta) | [2] |
Solubility in DMSO | 31.44 mg/mL (100 mM) | [4] |
NS-398 is classified as a sulfonamide-derived, reversible, and competitive COX-2 selective inhibitor. Its therapeutic relevance spans two domains:
Inflammation:
Oncology:
Table 2: Mechanisms of NS-398 in Oncology Models
Mechanism | Effect | Model System |
---|---|---|
↓ Cyclin D1 & PCNA | G₁ cell cycle arrest | MC-26 colorectal cancer cells |
↓ MMP-2/MMP-9 activity | Reduced extracellular matrix degradation | Mouse colon cancer |
Autophagy induction | Accumulation of LC3B-II & Beclin-1 | Glioblastoma neurospheres |
ROS/JNK pathway modulation | Suppression of p53 accumulation | Doxorubicin-treated cells |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7